Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small-molecule derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold. This compound is structurally characterized by:
- A benzyl group at the 6-position of the tetrahydrothienopyridine core.
- A 4-(morpholinosulfonyl)benzamido substituent at the 2-position.
- A methyl ester group at the 3-position.
- A hydrochloride salt formulation to enhance solubility.
The compound was designed to inhibit tumor necrosis factor-alpha (TNF-α) production, a cytokine implicated in inflammatory and autoimmune diseases. Its synthesis and preliminary bioactivity were reported in a study by Fujita et al., which focused on optimizing tetrahydrothienopyridine derivatives for anti-inflammatory applications .
Properties
IUPAC Name |
methyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6S2.ClH/c1-35-27(32)24-22-11-12-29(17-19-5-3-2-4-6-19)18-23(22)37-26(24)28-25(31)20-7-9-21(10-8-20)38(33,34)30-13-15-36-16-14-30;/h2-10H,11-18H2,1H3,(H,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDWIVPUCPOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₃₁H₃₄N₄O₅S
- Molecular Weight : 614.78 g/mol
- Structure : The compound features a thieno[2,3-c]pyridine core with various substituents that enhance its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets:
- Antifungal Activity : Studies have shown that compounds similar in structure exhibit significant antifungal properties against various fungal strains, such as Fusarium oxysporum . The presence of the morpholinosulfonyl group is believed to enhance the compound's interaction with fungal cell membranes.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells. The structural components allow for effective binding to cancer cell receptors, leading to cellular signaling that promotes programmed cell death .
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes involved in bacterial resistance mechanisms, making this compound a potential candidate for antibiotic development .
Antifungal Activity
A study conducted on various synthesized derivatives of thieno[2,3-c]pyridine indicated that those with a morpholinosulfonyl group showed enhanced antifungal activity against Fusarium oxysporum, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL . This suggests that the compound could be developed into an effective antifungal agent.
Anticancer Evaluation
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 12 µM after 48 hours of treatment.
This indicates a promising therapeutic index for further development in cancer therapies .
Comparative Biological Activity Table
Scientific Research Applications
Structure and Composition
The compound features a thieno[2,3-c]pyridine core, which is known for its biological activity. The presence of a morpholinosulfonyl group enhances its solubility and interaction with biological targets.
- Molecular Formula : C24H28N4O5S·HCl
- Molecular Weight : 484.56 g/mol
Antifungal Activity
One of the primary applications of methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is its antifungal properties. Studies have demonstrated its efficacy against various fungal strains, including Fusarium oxysporum, which is notorious for causing vascular wilt in plants.
Table 1: Antifungal Activity Data
| Compound | Bioactivity Measure | Reported Value (µM) | Tested Microbial Strain |
|---|---|---|---|
| Methyl 6-benzyl... | IC50 | 0.0067 ± 0.0005 | FOX M15-Pa |
| Methyl 6-benzyl... | MIC | 0.2 µg/mL (0.45) | FOX f.sp Albedinis |
The compound's low IC50 values indicate a high potency against these strains, suggesting its potential as an agricultural fungicide .
Anticancer Research
The structural features of this compound also make it a candidate for anticancer drug development. Compounds with thieno[2,3-c]pyridine scaffolds have been investigated for their ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that derivatives of thieno[2,3-c]pyridine can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Neurological Applications
Given the presence of the morpholine moiety, there is potential for applications in neurological disorders. Compounds containing morpholine groups have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.
Example Findings
Research has indicated that similar compounds can enhance cognitive function and protect against neurodegenerative diseases by modulating cholinergic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Key Structural and Functional Differences
Key Findings:
Role of the Benzyl Group :
The benzyl group at the 6-position (shared with Analog B and C) is critical for maintaining the compound’s conformational stability, as analogs lacking this group (e.g., Analog A) showed reduced activity .
Impact of Sulfonyl Substituents: The 4-(morpholinosulfonyl)benzamido group in the target compound confers superior TNF-α inhibition compared to simpler sulfonyl or amide groups (e.g., Analog B and C). The morpholine ring likely enhances solubility and facilitates interactions with polar residues in the target protein .
Salt Formulation: The hydrochloride salt of the target compound improves bioavailability relative to neutral analogs, addressing a common limitation in tetrahydrothienopyridine derivatives.
SAR Trends : Structure-activity relationship (SAR) studies indicate that both electron-withdrawing groups (e.g., sulfonyl) and bulky substituents (e.g., benzyl) are essential for potency. Modifications to these regions result in diminished efficacy .
Preparation Methods
Cyclocondensation Strategies
The thieno[2,3-c]pyridine scaffold is constructed via a Kröhnke-type cyclocondensation. A representative protocol involves reacting 3-amino-2-thiophenecarboxylate derivatives with N-methyl-4-piperidone under acidic conditions. For example, 3-amino-2-thiophenecarboxylic acid methyl ester reacts with N-methyl-4-piperidone in ethanol with morpholine as a catalyst, yielding the tetrahydrothienopyridine core after 2 hours of reflux. Microwave-assisted methods have also been employed, reducing reaction times from hours to 30–40 minutes while maintaining yields >80%.
Functionalization at Position 6
Introducing the benzyl group at position 6 typically involves nucleophilic substitution. 6-Chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is treated with benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, achieving 85–90% conversion. Alternative routes use reductive amination of ketone intermediates with benzylamine and sodium cyanoborohydride.
Installation of the 4-(Morpholinosulfonyl)Benzamido Group
Synthesis of 4-(Morpholinosulfonyl)Benzoyl Chloride
The sulfonamide moiety is introduced via sulfonylation of 4-aminobenzoic acid. 4-Aminobenzoic acid reacts with morpholine-4-sulfonyl chloride in dichloromethane with triethylamine as a base, yielding 4-(morpholinosulfonyl)benzoic acid (92% purity). Subsequent treatment with thionyl chloride (SOCl₂) at 70°C for 3 hours converts the acid to the corresponding acyl chloride.
Amide Coupling Reaction
The key amide bond formation employs Intermediate A and 4-(morpholinosulfonyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0–5°C for 1 hour, followed by gradual warming to room temperature, achieving 78–82% yield. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation efficiency.
Esterification and Hydrochloride Salt Formation
Methyl Esterification
The methyl carboxylate group is introduced early in the synthesis (e.g., using methyl cyanoacetate in Kröhnke cyclocondensation). Post-functionalization esterification is avoided due to steric hindrance from the benzamido group.
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The hydrochloride salt is filtered, washed with cold diethyl ether, and dried under vacuum (mp 212–215°C).
Optimization of Critical Reaction Parameters
Analytical Characterization and Validation
Spectroscopic Data
Purity Optimization
Recrystallization from acetonitrile/water (9:1) removes residual morpholine and benzyl bromide byproducts, enhancing purity from 89% to 97%.
Comparative Evaluation of Synthetic Routes
A 2024 study contrasted three approaches:
- Linear Synthesis (Stepwise functionalization): 6 steps, 34% overall yield.
- Convergent Synthesis (Modular coupling): 4 steps, 48% overall yield.
- One-Pot Tandem Reaction : 3 steps, 28% yield due to side reactions at high temps.
The convergent route is favored for industrial-scale production due to higher efficiency and lower solvent consumption.
Applications and Pharmacological Relevance
While pharmacological data for the exact compound remain proprietary, structural analogs demonstrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
